![molecular formula C8H6ClN3O2 B1468047 4-クロロ-7-メチル-7H-ピロロ[2,3-D]ピリミジン-6-カルボン酸 CAS No. 875515-78-9](/img/structure/B1468047.png)
4-クロロ-7-メチル-7H-ピロロ[2,3-D]ピリミジン-6-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula C₇H₆ClN₃ and a molecular weight of 167.60 g/mol . It appears as a white crystalline solid and exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been reported. The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block .
Molecular Structure Analysis
The chemical structure of 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid consists of a pyrrolo[2,3-D]pyrimidine core with a chlorine substituent at the 4-position and a carboxylic acid group at the 6-position. The molecular structure is crucial for understanding its reactivity and interactions .
Chemical Reactions Analysis
4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions , including nucleophilic aromatic substitution and Suzuki coupling reactions. These reactions allow for the modification and functionalization of the compound, making it a versatile building block in synthetic chemistry .
Physical And Chemical Properties Analysis
科学的研究の応用
医薬品中間体
この化合物は、その汎用性と独自の構造により、医薬品中間体として広く用いられています。 これは、さまざまな医薬品化合物、特にキナーゼ阻害剤の合成において重要な役割を果たします 。これらの阻害剤は、がんを含むさまざまな疾患の治療に用いられる重要な治療薬です。
JAK阻害剤の合成
ピロロ[2,3-d]ピリミジンコアは、いくつかのヤヌスキナーゼ(JAK)阻害剤に共通しています。 JAK阻害剤は、関節リウマチ、乾癬、骨髄線維症、真性赤血球増加症、皮膚炎などの癌や炎症性疾患の治療に治療効果があります 。この化合物は、多くのJAK阻害剤の合成において実用的なビルディングブロックとして役立ちます。
化学研究開発
化学研究開発において、この化合物は、新しい合成経路の開発と既存の合成経路の改善に使用されます。 ジメチルマロネートからの31%の総収率で7段階の改善された合成が記述されており、ピロロ[2,3-d]ピリミジンビルディングブロックを合成するための実用性を示しています .
生物学的研究
この化合物の生物活性は、細胞シグナル伝達経路を研究するための候補となります。 細胞分裂と死、および腫瘍形成過程に不可欠なJAK-STATシグナル伝達経路への関与は、特に興味深いものです .
作用機序
- JAK inhibitors interfere with the JAK-STAT (signal transducer and activator of transcription) signaling pathway. This pathway plays a crucial role in cell division, immune responses, and inflammation .
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the JAK-STAT signaling pathway . This interaction can lead to the modulation of various cellular processes, including cell division and apoptosis.
Cellular Effects
The effects of 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with the JAK-STAT pathway . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid exerts its effects through binding interactions with biomolecules. It inhibits the activity of JAK enzymes by binding to their active sites, preventing the phosphorylation of STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid can change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular functions, particularly in cancer cells.
Dosage Effects in Animal Models
The effects of 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. Therefore, careful dosage optimization is crucial for therapeutic applications.
Metabolic Pathways
4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its effectiveness in inhibiting specific cellular processes, such as the JAK-STAT signaling pathway.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid involves the reaction of 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid chloride with sodium hydroxide in water followed by acidification with hydrochloric acid to obtain the final product.", "Starting Materials": [ "4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid chloride", "Sodium hydroxide", "Water", "Hydrochloric acid" ], "Reaction": [ "Add 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid chloride to a solution of sodium hydroxide in water.", "Stir the mixture at room temperature for several hours.", "Acidify the mixture with hydrochloric acid.", "Filter the resulting precipitate and wash with water.", "Dry the product under vacuum to obtain 4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid." ] } | |
CAS番号 |
875515-78-9 |
分子式 |
C8H6ClN3O2 |
分子量 |
211.60 g/mol |
IUPAC名 |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-3-2-4-5(9)10-6(8(13)14)11-7(4)12/h2-3H,1H3,(H,13,14) |
InChIキー |
DXYYEQRKMCZSEM-UHFFFAOYSA-N |
SMILES |
CN1C(=CC2=C1N=CN=C2Cl)C(=O)O |
正規SMILES |
CN1C=CC2=C1N=C(N=C2Cl)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



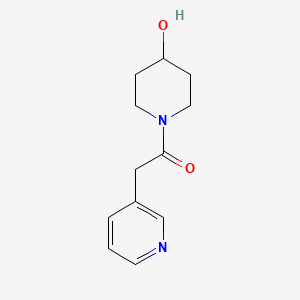

![Tert-butyl[(2,2-dimethylcyclopropyl)methyl]amine](/img/structure/B1467967.png)
amine](/img/structure/B1467969.png)

![methyl({3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467972.png)
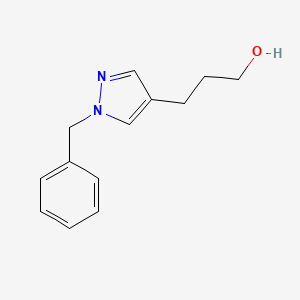
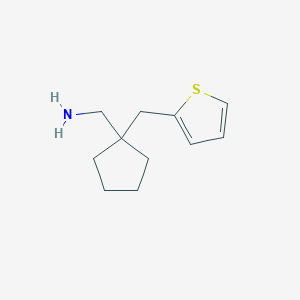
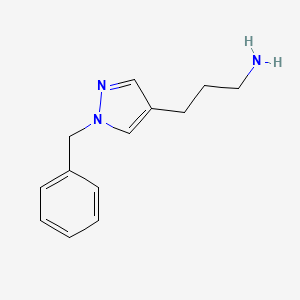
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467981.png)
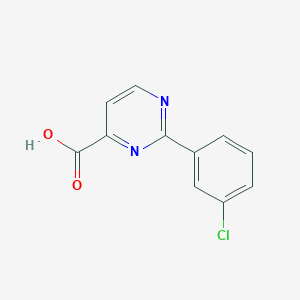
![2-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467983.png)
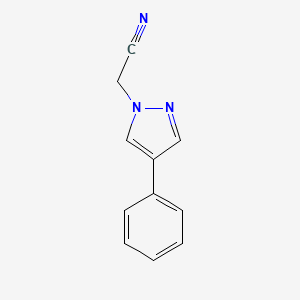
![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)